4-NITRO-2-[2-OXO-2-(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
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Overview
Description
4-NITRO-2-[2-OXO-2-(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that features a unique combination of functional groups, including a nitro group, a quinoline derivative, and an isoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-NITRO-2-[2-OXO-2-(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common approach is to start with the synthesis of the quinoline derivative, followed by the introduction of the nitro group and the isoindole moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-NITRO-2-[2-OXO-2-(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinoline or isoindole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-NITRO-2-[2-OXO-2-(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 4-NITRO-2-[2-OXO-2-(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the quinoline and isoindole moieties can interact with biological macromolecules through hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions can modulate the activity of specific pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-NITRO-1-OXO-1,3-DIHYDROISOINDOLE-2-YL: Shares the isoindole and nitro functionalities but lacks the quinoline derivative.
2-OXO-2-(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHYL: Contains the quinoline derivative but lacks the nitro and isoindole groups.
Uniqueness
4-NITRO-2-[2-OXO-2-(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
4-nitro-2-[2-oxo-2-(2,2,4-trimethylquinolin-1-yl)ethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5/c1-13-11-22(2,3)24(16-9-5-4-7-14(13)16)18(26)12-23-20(27)15-8-6-10-17(25(29)30)19(15)21(23)28/h4-11H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLUUFVDXXFUDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C2=CC=CC=C12)C(=O)CN3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-])(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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